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molecular formula C6H5BrFN B1282679 2-(Bromomethyl)-6-fluoropyridine CAS No. 100202-78-6

2-(Bromomethyl)-6-fluoropyridine

Cat. No. B1282679
M. Wt: 190.01 g/mol
InChI Key: ADYKBYXVMBDQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Combine 2-methyl-6-fluoro-pyridine (19.6 g, 176 mmol), 1,1′-azobis-(cyclohexane-carbonitrile) (0.431 g, 1.77 mmol), and freshly recystallized N-bromo-succinimide (32.96 g, 185 mmol) in carbon tetrachloride (200 mL) and stir in a 1000 mL flask while radiating with UV light for 18 h. Allow to cool, then filter to remove succinimide and wash with dilute Na2S2O3 solution. Dry over Na2SO4, filter and evaporate to give an amber oil. Purify by silica gel chromatography, eluting with 0-30% EtOAc/hexanes to obtain 12.3 g (37%) of a clear oil. MS 100% (m/e) 190 (EI); 1H NMR (DMSO, 400 MHz): δ 8.03-7.95 (m, 1H), 8.03-7.95 (m, 1H), 7.48 (dd, 1H, J=7.5, 2.6 Hz), 7.11 (dd, 1H, J=7.9, 2.6 Hz), 4.63 (s, 2H).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
32.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.431 g
Type
catalyst
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[Br:9]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1>[Br:9][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
CC1=NC(=CC=C1)F
Name
Quantity
32.96 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.431 g
Type
catalyst
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove succinimide
WASH
Type
WASH
Details
wash with dilute Na2S2O3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give an amber oil
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC1=NC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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